Hosenkoside K

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

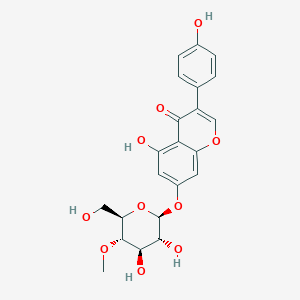

Hosenkoside K 是一种从凤仙花 (Impatiens balsamina L.) 种子中分离得到的巴卡烷型糖苷。 该化合物属于一类以其多样生物活性而闻名的糖苷类,包括潜在的抗肿瘤特性 .

准备方法

合成路线和反应条件: Hosenkoside K 通常是从天然来源中分离得到的,而不是在实验室中合成的。提取过程包括以下步骤:

收集和干燥: 收集凤仙花 (Impatiens balsamina L.) 种子并干燥。

提取: 用甲醇或乙醇对干燥的种子进行溶剂提取。

工业生产方法: 目前,还没有大规模工业生产 this compound 的方法。该化合物主要通过从天然来源中提取和纯化来获得。

化学反应分析

反应类型: Hosenkoside K 经历各种化学反应,包括:

水解: this compound 中的糖苷键在酸性或酶促条件下可以水解,生成苷元和糖部分。

氧化和还原:

常见试剂和条件:

水解: 酸性条件(例如,盐酸)或使用糖苷酶的酶促水解。

氧化: 氧化剂,如高锰酸钾或过氧化氢。

还原: 还原剂,如硼氢化钠。

主要生成产物:

水解: 苷元和糖部分。

氧化和还原: 特定产物取决于所使用的试剂和条件。

科学研究应用

Hosenkoside K 具有多种科学研究应用,包括:

化学: 用作糖苷及其化学性质研究中的参考化合物。

生物学: 研究其潜在的生物活性,包括抗肿瘤、抗炎和抗菌活性。

医学: 探索其潜在的治疗应用,特别是由于其对人癌细胞的生长抑制活性,因此在癌症治疗中具有应用前景

工业: 由于缺乏大规模生产方法,工业应用有限。

作用机制

Hosenkoside K 的作用机制涉及其与细胞通路和分子靶标的相互作用。据证明,它对人癌细胞具有生长抑制活性,这可能是通过诱导细胞凋亡和抑制细胞增殖实现的。 所涉及的具体分子靶标和通路仍在研究中 .

相似化合物的比较

Hosenkoside K 属于从凤仙花 (Impatiens balsamina L.) 中分离得到的巴卡烷型糖苷类。类似的化合物包括:

- Hosenkoside A

- Hosenkoside B

- Hosenkoside C

- Hosenkoside F

- Hosenkoside G

- Hosenkoside M

独特性: this compound 因其独特的糖苷结构及其潜在的抗肿瘤活性而具有独特性。 虽然其他 Hosenkoside 也表现出生物活性,但 this compound 的特定结构和活性特征使其有别于其同类化合物 .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S)-2-[(1R,2S,2'S,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H92O25/c1-23(20-71-46-41(67)37(63)33(59)26(16-55)74-46)25-8-13-54(22-72-25)15-14-52(4)24(45(54)70)6-7-31-50(2)11-10-32(51(3,30(50)9-12-53(31,52)5)21-73-47-42(68)38(64)34(60)27(17-56)75-47)78-49-44(40(66)36(62)29(19-58)77-49)79-48-43(69)39(65)35(61)28(18-57)76-48/h23-49,55-70H,6-22H2,1-5H3/t23-,24+,25-,26+,27+,28+,29+,30+,31+,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,52+,53+,54+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWINIHBXRZXFKL-SGBJXWCQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H92O25 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1141.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the current understanding of Hosenkoside K's pharmacokinetic profile?

A1: While research on this compound is ongoing, a recent study successfully developed and validated a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Hosenkoside A and this compound in rat plasma. [] This method, deemed sensitive and rapid, utilized mogroside V as an internal standard and achieved a lower limit of quantification of 5 ng/mL for both analytes. [] The researchers successfully applied this validated method to a pharmacokinetic study in rats orally administered total saponins of Semen Impatientis, demonstrating its potential for further investigation of this compound's absorption, distribution, metabolism, and excretion. []

Q2: Can you elaborate on the extraction methods employed for obtaining this compound from its natural source?

A2: Researchers have focused on optimizing the extraction of total Hosenkosides, including this compound, from the seeds of Impatiens balsamina L. using macroporous adsorption resin. [] This method explores the impact of factors like solution density, pH, and flow rate on the resin's adsorption properties. [] Results indicate that maximizing the extraction of total Hosenkosides involves specific conditions: combining and filtering solutions, concentrating them under vacuum, adjusting the pH to 6.0, and passing the solution through AB-8 macroporous resin at a controlled flow rate before eluting with 80% ethanol. []

Q3: Are there any studies investigating the potential anti-cancer activity of this compound?

A3: Although specific studies on this compound's anti-cancer properties are limited, research indicates that Impatiens balsamina L. seeds contain two new baccharane glycosides, potentially including this compound, exhibiting in vitro growth inhibitory activity against human cancer A375 cells. [, ] Further research is necessary to isolate and confirm the specific contributions and mechanisms of action of this compound in this context.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)

![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B591292.png)

![4-hydroxy-2-methyl-6-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B591294.png)

![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)